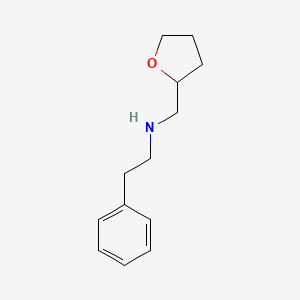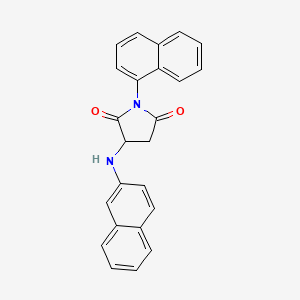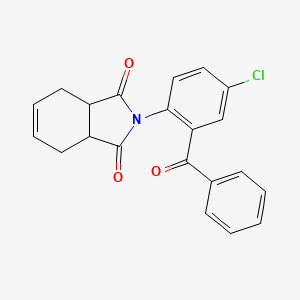![molecular formula C21H19Cl2NO B12478776 1-[4-(benzyloxy)-3-chlorophenyl]-N-(2-chlorobenzyl)methanamine](/img/structure/B12478776.png)
1-[4-(benzyloxy)-3-chlorophenyl]-N-(2-chlorobenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE is an organic compound that features a complex aromatic structure This compound is characterized by the presence of benzyl and chlorophenyl groups attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common method starts with the preparation of 4-(benzyloxy)-3-chlorobenzaldehyde, which is then subjected to reductive amination with 2-chlorobenzylamine under hydrogenation conditions using a palladium catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput. Solvent recycling and waste minimization are also critical aspects of industrial production to meet environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, ammonia, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding the behavior of similar aromatic amines in biological systems.
Medicine
In medicinal chemistry, {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The presence of benzyl and chlorophenyl groups enhances its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
tert-Butyl carbamate: Used in organic synthesis as a protecting group for amines.
Uniqueness
{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE is unique due to its specific combination of benzyl and chlorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Properties
Molecular Formula |
C21H19Cl2NO |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
1-(3-chloro-4-phenylmethoxyphenyl)-N-[(2-chlorophenyl)methyl]methanamine |
InChI |
InChI=1S/C21H19Cl2NO/c22-19-9-5-4-8-18(19)14-24-13-17-10-11-21(20(23)12-17)25-15-16-6-2-1-3-7-16/h1-12,24H,13-15H2 |
InChI Key |
KHBSUQDEEKNOIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478696.png)
![S-[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate](/img/structure/B12478718.png)
![N-(4-methylbenzyl)-1-{2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methanamine](/img/structure/B12478719.png)
![N-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B12478727.png)
![5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile](/img/structure/B12478735.png)
![N-(2-chlorobenzyl)-N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B12478737.png)
![2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12478738.png)
![N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12478748.png)



![5-(3-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12478777.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,5-dimethoxybenzoate](/img/structure/B12478783.png)
